N-(2-Methylthiolan-3-yl)prop-2-enamide
Description
N-(2-Methylthiolan-3-yl)prop-2-enamide is a sulfur-containing organic compound characterized by a thiolane (tetrahydrothiophene) ring substituted with a methyl group at the 2-position and a propenamide moiety at the 3-position. However, insights can be drawn from structurally related compounds, particularly those with propenamide or thiolane-derived substituents .
Properties
IUPAC Name |
N-(2-methylthiolan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-3-8(10)9-7-4-5-11-6(7)2/h3,6-7H,1,4-5H2,2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUZEJOXILOADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCS1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylthiolan-3-yl)prop-2-enamide typically involves the reaction of 2-methylthiolane with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methylthiolan-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or esters.
Scientific Research Applications
Chemistry: N-(2-Methylthiolan-3-yl)prop-2-enamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its unique properties make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of N-(2-Methylthiolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its action include signal transduction and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Propenamide Derivatives
Key analogs include:
Key Findings :
- Reactivity : The iodoacetyl group in 2-Iodo-N-(prop-2-yn-1-yl)acetamide enables halogen bonding, but its low yield (5%) suggests synthetic challenges for analogous propenamides .
- Stability : The thiolane ring in this compound likely enhances conformational rigidity compared to linear or aromatic substituents in other analogs.
Comparison with Thiolane-Containing Compounds
Thiolane derivatives are rare in the provided evidence. However, sulfur-containing analogs like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () highlight the role of sulfur in modulating solubility and hydrogen-bonding capacity. The thiophene ring in such compounds differs from the saturated thiolane in the target molecule, but both systems may exhibit similar sulfur-driven electronic effects .
Structural and Analytical Insights
- Synthesis : Propenamide derivatives are typically synthesized via amidation (e.g., EDCI/DMAP-mediated coupling, as in ). The thiolane moiety in the target compound may require specialized thiolane-ring formation methods, such as cyclization of mercapto-alcohols.
- Characterization : Techniques like HRMS and HPLC-MS (used in and ) would be critical for confirming the molecular weight and purity of this compound.
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